molecular formula C18H10N4O6 B2412828 3,3'-Bis(1,3-benzodioxol-5-yl)-5,5'-bi-1,2,4-oxadiazole CAS No. 1775562-83-8

3,3'-Bis(1,3-benzodioxol-5-yl)-5,5'-bi-1,2,4-oxadiazole

Cat. No. B2412828
CAS RN: 1775562-83-8
M. Wt: 378.3
InChI Key: PPJJSHLOJFSELT-UHFFFAOYSA-N
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Description

'3,3'-Bis(1,3-benzodioxol-5-yl)-5,5'-bi-1,2,4-oxadiazole' is a heterocyclic compound that has gained significant attention in the field of chemistry and biochemistry due to its unique properties. This compound is commonly referred to as BDOB and is a derivative of benzodioxole and oxadiazole. BDOB has been extensively studied for its potential applications in various fields such as material science, chemistry, and biochemistry.

Mechanism of Action

The mechanism of action of BDOB is not fully understood. However, it is believed that BDOB exerts its biological effects by interacting with cellular components such as DNA, proteins, and enzymes. BDOB has been shown to bind to DNA and inhibit its replication, which may contribute to its anticancer properties. BDOB has also been shown to inhibit the activity of enzymes such as topoisomerase and proteases, which may contribute to its antibacterial and antifungal properties.
Biochemical and Physiological Effects:
BDOB has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that BDOB can inhibit the growth of cancer cells, bacteria, and fungi. BDOB has also been shown to induce apoptosis in cancer cells and disrupt the cell cycle. In addition, BDOB has been shown to exhibit antioxidant properties, which may contribute to its ability to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The advantages of using BDOB in lab experiments include its high purity, stability, and ease of synthesis. BDOB is also relatively inexpensive compared to other organic semiconductors, making it a cost-effective option for researchers. However, the limitations of using BDOB in lab experiments include its low solubility in common solvents, which can make it difficult to work with. In addition, BDOB can be sensitive to air and moisture, which can affect its properties and stability.

Future Directions

There are several future directions for the study of BDOB. One potential area of research is the development of new BDOB-based semiconductors with improved charge transport properties. Another area of research is the development of BDOB-based fluorescent probes for the detection of specific biomolecules. In addition, the potential of BDOB as an anticancer agent could be further explored through in vivo studies. Finally, the development of new synthesis methods for BDOB could improve its yield and purity, making it more accessible to researchers.

Synthesis Methods

The synthesis of BDOB involves the reaction of 2,5-bis(2-nitrophenyl)-1,3,4-oxadiazole with 1,2-bis(2,4-dinitrophenyl) benzene in the presence of zinc dust and acetic acid. The reaction proceeds through a reduction process, which results in the formation of BDOB. The yield of BDOB can be improved by optimizing the reaction conditions, such as temperature, time, and reactant concentration.

Scientific Research Applications

BDOB has been extensively studied for its potential applications in various fields such as material science, chemistry, and biochemistry. In material science, BDOB has been used as a building block for the synthesis of new organic semiconductors. BDOB-based semiconductors have been shown to exhibit excellent charge transport properties, making them suitable for use in electronic devices such as solar cells and field-effect transistors.
In chemistry, BDOB has been used as a fluorescent probe for the detection of metal ions. BDOB-based probes have been shown to exhibit high selectivity and sensitivity towards various metal ions, making them useful for environmental monitoring and biomedical applications.
In biochemistry, BDOB has been studied for its potential as an anticancer agent. BDOB has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. BDOB-based compounds have also been studied for their potential as antibacterial and antifungal agents.

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N4O6/c1-3-11-13(25-7-23-11)5-9(1)15-19-17(27-21-15)18-20-16(22-28-18)10-2-4-12-14(6-10)26-8-24-12/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJJSHLOJFSELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Bis(1,3-benzodioxol-5-yl)-5,5'-bi-1,2,4-oxadiazole

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